Tolylene 2,4-Diisocyanate-15N2
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Overview
Description
Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used in scientific research. It is employed in the preparation of polyurethanes and macrocyclic crown ethers .
Molecular Structure Analysis
The molecular formula of Tolylene 2,4-Diisocyanate-15N2 is C9H6N2O2, and its molecular weight is 174.16 . The structure of the molecule includes two isocyanate groups attached to a tolylene group .Physical And Chemical Properties Analysis
Tolylene 2,4-Diisocyanate-15N2 is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C .Scientific Research Applications
Gelatin Electrospun Membranes
Tolylene 2,4-Diisocyanate-15N2: plays a pivotal role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties. These membranes are synthesized using bis(diaryldiazomethane)s functionalized with amino groups for surface modification. The reaction with Tolylene 2,4-Diisocyanate-15N2 results in urea-functionalized materials that can reversibly bind hydrogen peroxide, significantly enhancing their antibacterial activity .
Potentiometric Chemical Sensors
This compound is utilized in developing chemically sensitive potentiometric sensors using lignin-based polyurethanes. These sensors exhibit a selective response to Cr(VI) ions at a specific pH, demonstrating the potential for environmental monitoring and industrial process control .
Superhydrophobic Coatings
Tolylene 2,4-Diisocyanate-15N2: is employed in creating hybrid networks with TiO2, which offer durability and superhydrophobicity in coatings. These coatings have applications in self-cleaning surfaces, corrosion resistance, and water-repellent materials .
Photocatalytic Properties
The hybrid networks mentioned above also exhibit efficient cation adsorption and photocatalytic properties. This makes Tolylene 2,4-Diisocyanate-15N2 valuable in environmental cleanup efforts, such as degrading pollutants under light exposure .
Polyurethane Prepolymers and Networks
Research has shown that Tolylene 2,4-Diisocyanate-15N2 can be used to synthesize polyurethane materials via a two-stage process involving the creation of NCO-terminated prepolymers and their subsequent crosslinking with polyols. This process allows for the tuning of mechanical properties of polyurethanes through selective urethane bond formation .
Reduced Toxicity Polyurethanes
Efforts are being made to decrease the overall toxicity of polyurethanes by using more eco-friendly diisocyanate monomers like Tolylene 2,4-Diisocyanate-15N2 . This aligns with the growing trend of sustainable and safer materials in scientific research .
Mechanism of Action
Target of Action
Tolylene 2,4-Diisocyanate-15N2, also known as TDI, primarily targets the respiratory system . It is a highly reactive compound that can interact with various biological molecules, particularly those containing amino or hydroxyl groups .
Mode of Action
The mode of action of TDI is largely attributed to its isocyanate groups . These groups are highly reactive and can readily bind to amino or hydroxyl groups, such as those found in proteins . This reactivity allows TDI to interfere with many different biological processes
Safety and Hazards
Tolylene 2,4-Diisocyanate-15N2 is a highly toxic chemical. It can cause serious eye irritation, and it is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is suspected of causing cancer. It may cause damage to organs and causes damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tolylene 2,4-Diisocyanate-15N2 involves the reaction between tolylene 2,4-diamine and phosgene in the presence of a catalyst.", "Starting Materials": [ "Tolyene 2,4-diamine", "Phosgene", "Catalyst" ], "Reaction": [ "Mix tolyene 2,4-diamine and phosgene in a reaction vessel", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to initiate the reaction", "Allow the reaction to proceed until completion", "Isolate the product by filtration or distillation" ] } | |
CAS RN |
1346599-79-8 |
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
176.145 |
IUPAC Name |
1-methyl-2,4-bis(oxomethylideneamino)benzene |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1 |
InChI Key |
DVKJHBMWWAPEIU-LCTSPGJJSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O |
synonyms |
2,4-Diisocyanato-1-methylbenzene-15N2; Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2; 1,3-Diisocyanato-4-methylbenzene-15N2; 2,4-Diisocyanato-1-methylbenzene-15N2; 2,4-Diisocyanatotoluene-15N2; 2,4-TDI-15N2; 2,4-Toluene Diisocyanate-15N2; 2,4-Toluyl |
Origin of Product |
United States |
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